1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one
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Overview
Description
1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one is a complex organic compound with a unique structure that combines a morpholine ring, a dihydropyridopyrimidine core, and a phenylthio group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives and aldehydes under acidic or basic conditions.
Introduction of the morpholine ring: This step involves the nucleophilic substitution of a halogenated intermediate with morpholine.
Attachment of the phenylthio group: This can be done through a thiolation reaction using thiophenol and a suitable leaving group on the propanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenylthio group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Modulating signaling pathways: Affecting cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-1,4-dihydropyridine derivatives: Known for their biological activities and used in medicinal chemistry.
6-Diethylamino-1-morpholino-2-hexyne: Another compound with a morpholine ring and potential biological applications.
Uniqueness
1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-3-phenylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-18(8-14-27-17-6-2-1-3-7-17)24-9-4-5-16-15-21-20(22-19(16)24)23-10-12-26-13-11-23/h1-3,6-7,15H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNQTFBXRFCXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CCSC3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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